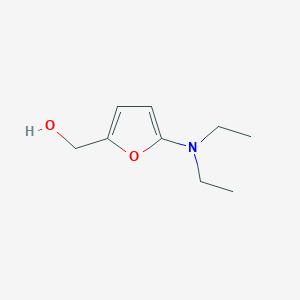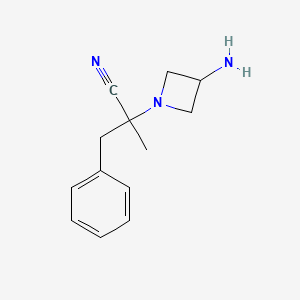
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, N-Boc-azetidin-3-one, is obtained through the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted azetidines .
Industrial Production Methods
the synthesis and diversification of novel heterocyclic amino acid derivatives, including azetidines, can be achieved through the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include molecular iodine as a catalyst under microwave irradiation for the synthesis of 3-pyrrole-substituted 2-azetidinones . Other reagents include NaH in dry THF for the preparation of methyl 2-(dimethoxyphosphoryl)acetate .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the synthesis of 3-pyrrole-substituted 2-azetidinones using molecular iodine as a catalyst under microwave irradiation yields a variety of substituted azetidinones .
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile has several scientific research applications, including:
Medicinal Chemistry: This compound is of interest for its potential use in the development of new therapeutic agents, particularly in the field of β-lactam antibiotics.
Organic Synthesis: The compound can be used as a building block for the synthesis of various heterocyclic compounds.
Biological Studies: The compound’s structure makes it a valuable tool for studying the biological activity of azetidine derivatives.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. For example, 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which are structurally similar, act as high-affinity non-imidazole histamine H3 receptor agonists with central nervous system activity . The compound’s activity is believed to be mediated through its interaction with histamine receptors and other molecular targets involved in neurotransmitter release and regulation .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds are high-affinity non-imidazole histamine H3 receptor agonists.
3-Pyrrole-substituted 2-azetidinones: These compounds are synthesized using molecular iodine as a catalyst under microwave irradiation.
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is unique due to its specific structure, which includes an azetidine ring and a phenylpropanenitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C13H17N3/c1-13(10-14,16-8-12(15)9-16)7-11-5-3-2-4-6-11/h2-6,12H,7-9,15H2,1H3 |
InChI Key |
CBNAMEYRILVJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)N2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


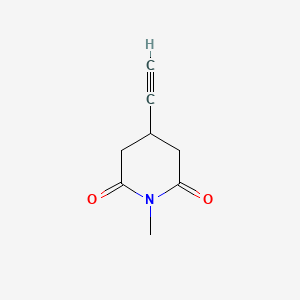
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14868287.png)

![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B14868298.png)
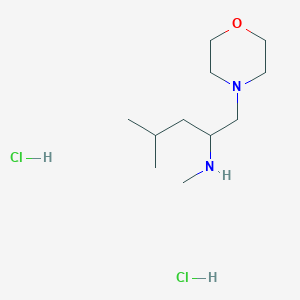
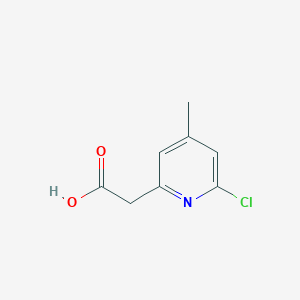
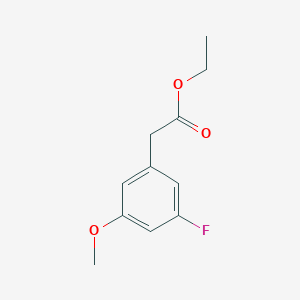

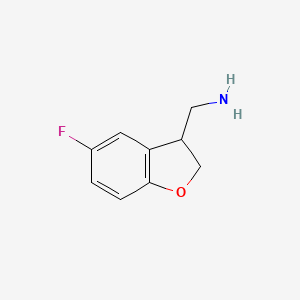
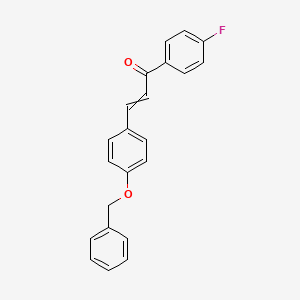
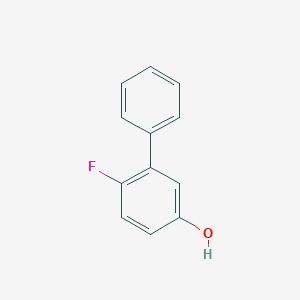
![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)

